molecular formula C9H14ClN3O2 B1517201 N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide CAS No. 1049873-95-1

N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No. B1517201
M. Wt: 231.68 g/mol
InChI Key: XDWRQMKAQFPZFJ-UHFFFAOYSA-N
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Description

N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide (NBOCA) is a synthetic compound with a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a tool to study the mechanisms of action of various biological processes. NBOCA has also been used as a fluorescent dye to detect the presence of certain proteins and other biomolecules. In

Scientific Research Applications

Synthesis and Characterization

  • A series of 5-substituted-1,3,4-oxadiazole compounds, including variants of N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide, were synthesized and characterized. This process involved converting aromatic organic acids into esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols. The target compounds were then obtained by stirring these intermediates with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide. These compounds were confirmed through (1)H-NMR, IR, and mass spectral data (Rehman et al., 2013).

Biological Screening

  • The synthesized 1,3,4-oxadiazole derivatives, including N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide, were screened for biological activities. They showed considerable activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), with relative higher activity against AChE (Rehman et al., 2013).

Antimicrobial Properties

  • Another study synthesized and evaluated a similar series of 1,3,4-oxadiazole compounds for their antimicrobial properties. The results indicated that many of these compounds, potentially including variations of N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide, exhibited significant antimicrobial activity against a range of microbial species (Gul et al., 2017).

Comparative Metabolism

  • A comparative study on the metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes included compounds structurally related to N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide. This research provided insights into the metabolic pathways and enzyme interactions of similar compounds (Coleman et al., 2000).

properties

IUPAC Name

N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O2/c1-2-3-4-11-8(14)5-7-12-9(6-10)15-13-7/h2-6H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWRQMKAQFPZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=NOC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601215692
Record name N-Butyl-5-(chloromethyl)-1,2,4-oxadiazole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide

CAS RN

1049873-95-1
Record name N-Butyl-5-(chloromethyl)-1,2,4-oxadiazole-3-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049873-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butyl-5-(chloromethyl)-1,2,4-oxadiazole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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